- Product class 7: aryl hypohalites, aryl peroxides, and aryloxy sulfur compoundsScience of Synthesis, 2007, 31, 665-704,
Cas no 937-34-8 (phenyloxidanesulfonic acid)

phenyloxidanesulfonic acid structure
Nome del prodotto:phenyloxidanesulfonic acid
phenyloxidanesulfonic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Sulfuric acid,monophenyl ester
- phenyl hydrogen sulfate
- Phenyl sulfate (6CI, 7CI)
- Phenol sulfate
- phenyloxidanesulfonic acid
- phenyl wasserstoff sulfat
- phenyl hydrogen sulphate
- Q27103399
- UNII-2L4RKM5351
- SCHEMBL138895
- EN300-1716833
- CHEBI:27905
- phenol sulphate
- phenyl sulfate
- phenylsulphate
- C02180
- CS-0883163
- HY-128442
- aryl sulfate
- 2L4RKM5351
- Phenylsulfate
- DTXSID50239545
- DB14667
- 937-34-8
- C00850
- Sulfuric acid, monophenyl ester
- Aryl sulphate
- FT-0778050
-
- Inchi: 1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)
- Chiave InChI: CTYRPMDGLDAWRQ-UHFFFAOYSA-N
- Sorrisi: O=S(OC1C=CC=CC=1)(O)=O
Proprietà calcolate
- Massa esatta: 173.99867984g/mol
- Massa monoisotopica: 173.99867984g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 197
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 72Ų
phenyloxidanesulfonic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716833-0.25g |
phenyloxidanesulfonic acid |
937-34-8 | 0.25g |
$126.0 | 2023-09-20 | ||
Enamine | EN300-1716833-0.5g |
phenyloxidanesulfonic acid |
937-34-8 | 0.5g |
$131.0 | 2023-09-20 | ||
Enamine | EN300-1716833-0.05g |
phenyloxidanesulfonic acid |
937-34-8 | 0.05g |
$114.0 | 2023-09-20 | ||
Enamine | EN300-1716833-10.0g |
phenyloxidanesulfonic acid |
937-34-8 | 10g |
$703.0 | 2023-06-04 | ||
A2B Chem LLC | AC81662-5mg |
sulfuric acid, monophenyl ester |
937-34-8 | ≥98% | 5mg |
$449.00 | 2024-07-18 | |
1PlusChem | 1P0061Y6-1mg |
sulfuric acid, monophenyl ester |
937-34-8 | ≥98% | 1mg |
$178.00 | 2024-04-20 | |
1PlusChem | 1P0061Y6-50mg |
sulfuric acid, monophenyl ester |
937-34-8 | 99% | 50mg |
$2211.00 | 2024-04-20 | |
Enamine | EN300-1716833-10g |
phenyloxidanesulfonic acid |
937-34-8 | 10g |
$703.0 | 2023-09-20 | ||
Enamine | EN300-1716833-5g |
phenyloxidanesulfonic acid |
937-34-8 | 5g |
$388.0 | 2023-09-20 | ||
1PlusChem | 1P0061Y6-10mg |
sulfuric acid, monophenyl ester |
937-34-8 | 99% | 10mg |
$746.00 | 2024-04-20 |
phenyloxidanesulfonic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Xylene ; 2 h, reflux; 3 h, reflux
1.2 reflux
1.2 reflux
Riferimento
- Polycondensation product containing phosphate or sulfate derivative of phenol and aldehyde for dispersant and hydraulic composition, Japan, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled
1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt
1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt
Riferimento
- Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MSMetabolomics, 2023, 19(3),,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid Solvents: Carbon disulfide , N,N-Diethylaniline
Riferimento
- Arylsulfuric acidsJournal of the Chemical Society, 1926, 684, 684-90,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sulfur trioxide
Riferimento
- Aromatic sulfonation. 90. Sulfonation of three symmetrical 2,6-dialkylphenols, 2,6-dimethylanisole. Sulfation and sulfonation product distributions and mechanismsJournal of Organic Chemistry, 1984, 49(25), 4917-23,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane , Pyridine ; 0 °C; 0 °C → rt; 24 - 72 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Riferimento
- Transition-State Interactions in a Promiscuous Enzyme: Sulfate and Phosphate Monoester Hydrolysis by Pseudomonas aeruginosa ArylsulfataseBiochemistry, 2019, 58(10), 1363-1378,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Aromatic sulfonation. 102. Sulfonation and sulfation in reactions of C-methylated phenols and anisoles with sulfur trioxide. 4-Substituted phenyl hydrogen sulfates: effective reagents for transsulfonationRecueil des Travaux Chimiques des Pays-Bas, 1988, 107(6), 426-30,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sulfur trioxide Solvents: Nitromethane ; -35 °C
Riferimento
- Sulfur trioxidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Aromatic sulfonation. 114. Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with sulfur trioxide. The influence of the solvent system on the reactivity and the sulfonic acid product distributionRecueil des Travaux Chimiques des Pays-Bas, 1992, 111(4), 183-7,
phenyloxidanesulfonic acid Raw materials
phenyloxidanesulfonic acid Preparation Products
phenyloxidanesulfonic acid Letteratura correlata
-
Mário S. P. Correia,Bhawana Thapa,Miroslav Vujasinovic,J.-Matthias L?hr,Daniel Globisch RSC Adv. 2021 11 34788
-
2. 729. The preparation of o-aminophenyl sulphatesE. Boyland,D. Manson,Peter Sims J. Chem. Soc. 1953 3623
-
3. An arylhydroxylamine O-sulfonate is the probable intermediate in the peroxydisulfate oxidation of aromatic aminesEdward J. Behrman J. Chem. Soc. Perkin Trans. 1 1992 305
-
Xiaoqing Xu,Yu Qiao,Qing Peng,Vermont Punongba Dia,Bo Shi Food Funct. 2023 14 2481
-
5. 1001. Arylhydroxylamines. Part II. Phenylhydroxylamine-N- and -O-sulphonic acidsE. Boyland,R. Nery J. Chem. Soc. 1962 5217
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